5-Methoxybenzofurazan

Description

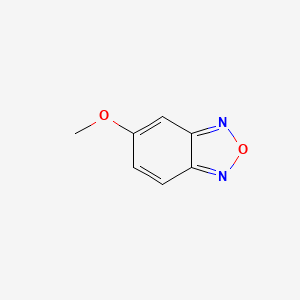

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKJLIJNBRMZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196053 | |

| Record name | 5-Methoxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4413-48-3 | |

| Record name | 5-Methoxybenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYBENZOFURAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60WNU362UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxybenzofurazan: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofurazan, also known as 5-methoxy-2,1,3-benzoxadiazole, is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and a plausible synthetic pathway. Due to the limited availability of direct experimental data, this guide also presents predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization, providing a foundational resource for researchers working with this compound.

Chemical Structure and Properties

This compound is a derivative of benzofurazan, featuring a methoxy group substituted at the 5-position of the bicyclic heteroaromatic ring system. The presence of the methoxy group can influence the electronic properties and biological activity of the molecule.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Note that some of these values are calculated due to the limited availability of experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| CAS Number | 4413-48-3 | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | log₁₀WS: -6.66 (Calculated) | |

| Octanol/Water Partition Coefficient | logP(oct/wat): 1.231 (Calculated) | |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3670.00 ± 1.40 kJ/mol | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 147.10 ± 1.80 kJ/mol | |

| Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) | 57.90 ± 1.70 kJ/mol | |

| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 89.20 ± 0.70 kJ/mol |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This pathway includes the reduction of the nitro group followed by a cyclization reaction to form the benzofurazan ring.

Synthetic Workflow

References

Synthesis of 5-Methoxybenzofurazan: A Comprehensive Guide for Laboratory Applications

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the laboratory-scale synthesis of 5-Methoxybenzofurazan, a valuable building block in medicinal chemistry. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents key data in a structured format to facilitate replication and further research.

Introduction

This compound, also known as 5-methoxy-2,1,3-benzoxadiazole, and its derivatives are of significant interest in the field of drug discovery. The benzofurazan scaffold is a known nitric oxide (NO) mimetic and has been incorporated into various pharmacologically active molecules. The methoxy substituent can modulate the electronic and lipophilic properties of the parent ring system, influencing its biological activity and pharmacokinetic profile. This guide details a two-step synthesis commencing from the readily available precursor, 4-methoxyaniline.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nitration of the precursor, followed by an oxidative cyclization to form the final benzofurazan ring system.

Caption: Synthetic pathway for this compound.

Data Presentation

Table 1: Reagents for the Synthesis of 4-Methoxy-2-nitroaniline

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 1 eq | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | Solvent/Protecting Agent |

| Acetic Acid | C₂H₄O₂ | 60.05 | - | Solvent |

| Nitric Acid (fuming) | HNO₃ | 63.01 | 1.1 eq | Nitrating Agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | Catalyst |

Table 2: Reaction Conditions for the Synthesis of 4-Methoxy-2-nitroaniline

| Parameter | Value |

| Reaction Temperature (Nitration) | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up Procedure | Quenching with ice water, neutralization |

Table 3: Reagents for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | 1 eq | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | - | Base |

| Sodium Hypochlorite (aq. soln) | NaOCl | 74.44 | Excess | Oxidizing Agent |

| Ethanol | C₂H₆O | 46.07 | - | Solvent |

Table 4: Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 30-60 minutes |

| Work-up Procedure | Filtration, washing with water |

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-nitroaniline

This procedure is adapted from established methods for the nitration of anilines.

Workflow for the Synthesis of 4-Methoxy-2-nitroaniline:

Caption: Experimental workflow for the synthesis of 4-Methoxy-2-nitroaniline.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline in a mixture of acetic anhydride and glacial acetic acid. The acetic anhydride serves to protect the amino group as an acetanilide during nitration.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the aniline derivative, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

-

Neutralize the acidic solution carefully with a concentrated solution of sodium hydroxide until the mixture is basic.

-

The crude 4-methoxy-2-nitroacetanilide will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

To hydrolyze the acetyl group, reflux the crude product with aqueous hydrochloric acid until a clear solution is obtained.

-

Cool the solution and neutralize with a base to precipitate 4-methoxy-2-nitroaniline.

-

Filter the product, wash with water, and dry. Recrystallization from ethanol or a similar solvent may be performed for further purification.

Step 2: Synthesis of this compound

This procedure is based on the oxidative cyclization of o-nitroanilines using sodium hypochlorite.

Workflow for the Synthesis of this compound:

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

In a beaker or flask, suspend 4-methoxy-2-nitroaniline in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Cool the stirred suspension in an ice bath to a temperature between 0 and 10 °C.

-

Slowly add a commercially available or freshly prepared aqueous solution of sodium hypochlorite to the suspension. The addition should be done dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

-

A color change and the formation of a precipitate should be observed.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any inorganic salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Conclusion

This guide provides a detailed and practical framework for the laboratory synthesis of this compound. By following the outlined procedures and utilizing the provided data, researchers can reliably produce this important chemical intermediate for a variety of applications in drug discovery and development. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

A Technical Guide to 5-Methoxybenzofurazan and its N-Oxide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties and synthetic approaches for 5-Methoxybenzofurazan and its corresponding N-oxide, this compound, 1-oxide (also known as 5-Methoxybenzofuroxan). Due to the potential for ambiguity in nomenclature, this document distinctly separates the information for each compound to ensure clarity for research and development activities.

Core Compound Identification and Properties

A critical point of clarification is the distinction between this compound and its N-oxide derivative. The presence of the N-oxide significantly alters the molecular weight and chemical properties of the compound. The following tables summarize the key identifiers and physicochemical data for each molecule.

This compound

| Property | Value | Reference(s) |

| CAS Number | 4413-48-3 | |

| Molecular Formula | C₇H₆N₂O₂ | |

| Molecular Weight | 150.14 g/mol | |

| Melting Point | 98-102 °C | |

| Synonyms | 5-Methoxy-2,1,3-benzoxadiazole |

This compound, 1-oxide (5-Methoxybenzofuroxan)

| Property | Value | Reference(s) |

| CAS Number | 7791-49-3, 3524-06-9 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Melting Point | 115-117 °C | [2] |

| Synonyms | 5-Methoxybenzofuroxan, 5-Methoxy-2,1,3-benzoxadiazole 1-oxide | [1] |

Synthesis and Interconversion

The synthesis of these compounds typically involves the cyclization of a substituted o-nitroaniline. The benzofuroxan (N-oxide) is an intermediate in the synthesis of the corresponding benzofurazan. The relationship between these two compounds is a straightforward reduction/oxidation reaction.

Experimental Protocols

Part 1: Synthesis of this compound, 1-oxide

This procedure is adapted from the synthesis of 2,1,3-benzoxadiazole-1-oxide.[4]

Materials:

-

4-Methoxy-2-nitroaniline

-

Sodium hypochlorite solution (e.g., >10% activated chlorine)

-

Tetrabutylammonium bromide

-

Potassium hydroxide (KOH) solution (50% wt)

-

Diethyl ether

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a suitable flask, prepare a mixture of 4-methoxy-2-nitroaniline, a catalytic amount of tetrabutylammonium bromide, diethyl ether, and the KOH solution.

-

To this vigorously stirred mixture, add the sodium hypochlorite solution dropwise at room temperature. The reaction is exothermic and should be controlled.

-

After the addition is complete, continue stirring at room temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.

-

Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude this compound, 1-oxide, which can be used in the next step without further purification or can be purified by recrystallization.

Part 2: Synthesis of this compound

This procedure involves the reduction of the N-oxide synthesized in Part 1.[3][4]

Materials:

-

This compound, 1-oxide (from Part 1)

-

Triphenylphosphine (PPh₃)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve the crude this compound, 1-oxide in toluene.

-

Add a slight molar excess of triphenylphosphine to the solution.

-

Heat the mixture to reflux and maintain for a period of time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.

-

Evaporate the solvent from the filtrate to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: As with any chemical synthesis, appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood. Reaction conditions may need to be optimized for the specific substrate.

References

- 1. This compound, 1-oxide [webbook.nist.gov]

- 2. 5-甲氧基苯并呋喃 3-氧化物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Methoxybenzofurazan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxybenzofurazan is a heterocyclic organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and, more importantly, outlines detailed experimental protocols for researchers to determine its solubility in solvents relevant to their work. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this guide focuses on empowering researchers to generate this critical data in their own laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can provide an initial estimation of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molecular Weight | 150.14 g/mol | [1] |

| CAS Number | 4413-48-3 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.231 (Calculated) | [1] |

| Log of Water Solubility (log₁₀WS) | -6.66 (Calculated, in mol/l) | [1] |

The calculated LogP value suggests that this compound has a moderate lipophilicity, indicating it is more likely to be soluble in organic solvents than in water. The calculated water solubility is very low, which is consistent with the LogP value.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Hexane | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for any research or development endeavor. The following are standard and widely accepted methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask Method)

This is a reliable and straightforward method for determining thermodynamic solubility.

Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.

Materials:

-

This compound

-

High-purity organic solvents

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation can be employed to facilitate the separation of the solid phase.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

Polythermal Method (Dynamic Method)

This method is useful for determining solubility at various temperatures more rapidly than the isothermal method.

Principle: A suspension of the solute in the solvent is heated at a controlled rate until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific concentration.

Materials:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Accurate thermometer or temperature probe

-

Laser or light source and detector to observe the dissolution

Procedure:

-

Prepare a mixture of known composition by accurately weighing the this compound and the solvent into the glass vessel.

-

Heat the mixture slowly and at a constant rate while stirring continuously.

-

Monitor the mixture for the disappearance of the solid phase. The temperature at which the last crystal dissolves is the saturation temperature.

-

Repeat this process for several different compositions to obtain solubility data over a range of temperatures.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent using the Isothermal Saturation Method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal saturation method.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, this guide provides researchers and drug development professionals with the necessary tools to generate this crucial information. By following the detailed experimental protocols for the isothermal saturation and polythermal methods, reliable and accurate solubility data can be obtained. This will facilitate the effective use of this compound in various scientific and industrial applications. It is recommended that any experimentally determined solubility data be published to contribute to the collective knowledge base for this compound.

References

Unveiling the Luminescence of 5-Methoxybenzofurazan: A Technical Guide to its Fluorescence Mechanism and Quantum Yield

For Immediate Release

TOKYO, Japan – In the intricate world of molecular probes and drug development, understanding the fundamental photophysical properties of fluorophores is paramount. This technical guide delves into the core principles governing the fluorescence of 5-Methoxybenzofurazan, a key derivative of the versatile benzofurazan scaffold. This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its fluorescence mechanism, quantitative data on its quantum yield, and detailed experimental protocols for its characterization.

Core Fluorescence Mechanism: A Tale of Two States

The fluorescence behavior of this compound, and indeed the broader family of 5-substituted benzofurazans, is intricately linked to the energetic landscape of its excited singlet states. The prevailing mechanism suggests that the fluorescence quantum yield is governed by the competition between radiative decay (fluorescence) and non-radiative pathways, primarily a photoreaction from an excited singlet state.[1]

A critical factor influencing this competition is the energy gap (ΔE(S1, S2)) between the first (S1) and second (S2) excited singlet states. A larger energy gap between these two states correlates with a higher fluorescence quantum yield. This is because a greater separation between S1 and S2 reduces the likelihood of interaction between these states, which is thought to promote the non-radiative photoreaction pathway.[1] The primary bond cleavage in the excited state is a key step in this photoreaction. It is hypothesized that the reactive state may be the S2 state, and therefore, a close proximity of the S1 and S2 states facilitates this photoreaction, quenching fluorescence.[1]

The proposed deactivation pathways for 5-substituted benzofurazans, including this compound, can be visualized as a branching process from the initially populated excited singlet state.

Quantitative Analysis: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For this compound, the quantum yield has been determined in different solvent environments, highlighting the influence of the surrounding medium on its photophysical properties.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| This compound | Cyclohexane | 0.013 |

| This compound | Acetonitrile | 0.027 |

Table 1: Experimentally determined fluorescence quantum yields of this compound in different solvents. Data sourced from Uchiyama et al. (2002).

Experimental Protocols: A Methodical Approach

The determination of the fluorescence quantum yield of this compound and the elucidation of its fluorescence mechanism rely on a series of well-defined experimental procedures.

Synthesis of 5-Substituted Benzofurazans

The synthesis of this compound and its analogues is a prerequisite for their photophysical characterization. A general synthetic pathway is outlined below.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yields are typically determined using a comparative method, referencing a standard with a known quantum yield.

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvents of spectroscopic grade (e.g., cyclohexane, acetonitrile)

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.55)

-

This compound

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Photophysical and Photochemical Studies

To further understand the deactivation pathways, additional experiments are conducted:

-

Steady-State Photolysis: To determine the photodecomposition yields, sample solutions are irradiated with a light source, and the change in absorbance is monitored over time.[2]

-

Transient Absorption Spectroscopy: This technique is used to observe the excited state dynamics and identify transient species, providing insights into the photoreaction mechanism.

-

Time-Resolved Thermal Lensing: This method helps in understanding the non-radiative relaxation processes.

By combining the results from these experimental approaches, a comprehensive model of the fluorescence mechanism of this compound can be constructed, providing valuable knowledge for its application in the design of novel fluorescent probes and therapeutic agents.

References

- 1. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Photon: A Technical Guide to the Photostability of 5-Methoxybenzofurazan under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the photostability of 5-Methoxybenzofurazan. As of the latest literature review, no specific photostability studies have been published for this exact compound. Therefore, this guide synthesizes established methodologies for analogous compounds and regulatory guidelines to propose a robust investigational approach.

Introduction: The Benzofurazan Scaffold and Light Interaction

The benzofurazan (2,1,3-benzoxadiazole) moiety is a key structural element in various pharmacologically active compounds and functional materials. The inherent aromaticity and heteroatomic nature of the benzofurazan ring system suggest a potential for interaction with ultraviolet (UV) radiation, which can lead to photochemical reactions. These reactions can result in the degradation of the parent compound, altering its efficacy, safety profile, and shelf-life. Some benzofurazan derivatives are known to be fluorescent and their photophysical properties, including photodecomposition, have been explored.[1][2] For instance, studies on benzotrifuroxan, a related structure, have shown discoloration and decomposition upon UV irradiation.[3] Given the integration of a methoxy group, an electron-donating substituent, into the benzofurazan structure, the photostability of this compound is a critical parameter to evaluate during its development as a potential therapeutic agent or functional molecule.

This guide outlines a proposed methodology for the systematic evaluation of the photostability of this compound under controlled UV irradiation, drawing from international guidelines and published research on related compounds.

Proposed Experimental Protocols for Photostability Assessment

A comprehensive evaluation of photostability involves forced degradation studies and confirmatory testing, as outlined in the ICH Q1B guidelines.[4][5]

Forced Degradation (Stress Testing)

The objective of forced degradation is to identify potential degradation products and establish degradation pathways.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a common solvent (e.g., acetonitrile, methanol, or a mixture of acetonitrile and water) at a known concentration (e.g., 0.1 mg/mL). The solvent should be transparent in the UV region of interest and should not react with the compound.

-

Place the solution in a chemically inert and transparent container, such as a quartz cuvette or a borosilicate glass vial.

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This sample will be stored under the same temperature and humidity conditions as the irradiated sample.

-

-

Irradiation Conditions:

-

Expose the sample to a high-intensity UV light source. A xenon arc lamp or a metal halide lamp, equipped with filters to simulate desired UV conditions (e.g., UVA or UVB), is recommended.[6]

-

The exposure should be significantly more intense than standard confirmatory testing to accelerate degradation.

-

Monitor the temperature of the sample chamber to ensure that degradation is primarily photolytic and not thermolytic.

-

-

Analysis:

-

At predetermined time intervals, withdraw aliquots from the irradiated and dark control samples.

-

Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The HPLC method should be capable of separating the parent compound from its degradation products.

-

Characterize the structure of the major degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Confirmatory Photostability Testing

This testing evaluates the photostability of the drug substance under standardized conditions to simulate real-world exposure.

Methodology:

-

Sample Preparation:

-

Prepare samples of this compound as a solid and in solution, as described for forced degradation.

-

For solid-state testing, spread a thin layer of the powder (not more than 3 mm thick) in a suitable container.[6]

-

Include dark control samples for both solid and solution phases.

-

-

Irradiation Conditions (ICH Q1B): [4][5][7]

-

The light source should comply with ICH Q1B guidelines, which specify an output similar to the D65/ID65 emission standard. This can be achieved with a xenon or metal halide lamp.

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][5]

-

The duration of exposure can be controlled using a calibrated radiometer or lux meter.

-

-

Analysis:

-

After the exposure period, analyze the irradiated and dark control samples using the validated stability-indicating HPLC method.

-

Assess changes in physical properties (e.g., appearance, color) and chemical properties (e.g., purity, degradation products).

-

Data Presentation and Analysis

Quantitative data from photostability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Degradation Kinetics

The rate of photodegradation can often be modeled using kinetic equations (e.g., zero-order, first-order). The following table provides a template for presenting such data.

| Time (hours) | Concentration of this compound (µg/mL) - Irradiated | Concentration of this compound (µg/mL) - Dark Control | % Degradation |

| 0 | 100.0 | 100.0 | 0.0 |

| 1 | 95.2 | 99.8 | 4.8 |

| 2 | 90.5 | 99.7 | 9.5 |

| 4 | 81.9 | 99.5 | 18.1 |

| 8 | 67.0 | 99.3 | 33.0 |

| 12 | 54.9 | 99.1 | 45.1 |

| 24 | 30.1 | 98.9 | 69.9 |

Quantum Yield of Photodegradation

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules that have undergone a photoreaction to the number of photons absorbed by the reactant.

| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| This compound | Acetonitrile | 350 | To be determined | - |

| Benzofurazan (for comparison) | Cyclohexane | - | Reported values | [2] |

Potential Photodegradation Pathways

While the specific photodegradation pathway of this compound is unknown, insights can be drawn from related benzofurazan and benzofuroxan structures. The photoreactions of aromatic N-oxides, for instance, can involve complex rearrangements and ring-opening reactions.[8] A plausible, yet hypothetical, degradation pathway could be initiated by the excitation of the benzofurazan ring, leading to the cleavage of the N-O bond. The resulting reactive intermediates could then undergo further reactions.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the photostability of this compound.

Caption: Generalized workflow for photostability testing.

Hypothetical Degradation Pathway

This diagram presents a speculative degradation pathway for this compound based on known reactions of related compounds.

Caption: Hypothetical photodegradation pathway.

Conclusion

A thorough investigation of the photostability of this compound is paramount for its development in any light-exposed application. The experimental framework presented in this guide, based on established international standards and scientific literature on analogous compounds, provides a robust starting point for such an evaluation. The systematic collection and analysis of quantitative data on degradation kinetics and photoproduct formation will enable a comprehensive understanding of the compound's behavior under UV irradiation, ensuring the development of a stable and reliable final product.

References

- 1. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ikev.org [ikev.org]

- 7. q1scientific.com [q1scientific.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Methoxybenzofurazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methoxybenzofurazan (also known as 5-methoxy-2,1,3-benzoxadiazole). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic data derived from established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information herein serves as a valuable reference for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.7 - 7.5 | Doublet | 1H | Aromatic Proton (H-7) |

| ~7.2 - 7.0 | Doublet of doublets | 1H | Aromatic Proton (H-6) |

| ~6.9 - 6.7 | Doublet | 1H | Aromatic Proton (H-4) |

| ~3.9 | Singlet | 3H | Methoxy Group (-OCH₃) |

| Solvent: CDCl₃. These are estimated values and may vary based on the solvent and experimental conditions. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~160 - 155 | C5 (Carbon bearing the methoxy group) |

| ~150 - 145 | C3a, C7a (Bridgehead carbons) |

| ~115 - 110 | C6 |

| ~110 - 105 | C7 |

| ~100 - 95 | C4 |

| ~56 | Methoxy Carbon (-OCH₃) |

| Solvent: CDCl₃. These are estimated values and may vary based on the solvent and experimental conditions. |

IR (Infrared) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1620 - 1580 | C=N Stretch | Benzofurazan Ring |

| ~1500 - 1400 | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1050 - 1000 | C-O-C Symmetric Stretch | Aryl Ether |

| ~850 - 800 | C-H Out-of-plane Bend | Aromatic |

UV-Vis (Ultraviolet-Visible) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Electronic Transition | Chromophore |

| ~280 - 290 | π → π | Benzofurazan Ring System |

| ~320 - 340 | n → π | Benzofurazan Ring System |

| Solvent: Ethanol or Methanol. The exact absorption maxima and molar absorptivity are dependent on the solvent used. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good quality spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The Benzofurazan Core: A Technical Guide to its Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofurazan (2,1,3-benzoxadiazole) scaffold is a versatile heterocyclic system that has garnered significant interest across various scientific disciplines, from medicinal chemistry to materials science. Its unique electronic properties and reactivity have led to the development of a diverse range of derivatives with applications as fluorescent probes, anticancer agents, and cardiovascular drugs. This technical guide provides an in-depth exploration of the discovery and history of benzofurazan compounds, detailing key synthetic milestones, experimental protocols, and the evolution of their applications.

Discovery and Early History

The journey of benzofurazan chemistry begins with its N-oxide derivative, benzofuroxan (2,1,3-benzoxadiazole-1-oxide). The pioneering work in this area was conducted by A.G. Green and F.M. Rowe in the early 20th century. Their investigations into the reactions of o-nitroamines led to the synthesis of what they termed "isooxadiazole oxides," which are now known as benzofuroxans.[1]

A key historical synthesis, adapted from the work of Green and Rowe, is the oxidation of o-nitroaniline with sodium hypochlorite. This method remains a convenient route to benzofurazan oxide.[2] Another early and significant synthesis involves the thermal decomposition of o-nitrophenylazide.[2]

The parent benzofurazan (2,1,3-benzoxadiazole) can be subsequently obtained by the deoxygenation of benzofurazan oxide. An established method for this conversion involves the use of triphenylphosphine.[3][4]

Caption: Historical synthesis pathway from o-nitroaniline to benzofurazan.

Key Experimental Protocols

Synthesis of Benzofurazan-1-oxide from o-Nitroaniline

This procedure is adapted from the method of Green and Rowe as detailed in Organic Syntheses.[2]

Materials:

-

o-Nitroaniline

-

Sodium hydroxide

-

Chlorine gas

-

95% Ethanol

-

Water

Procedure:

-

A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide in water, cooling to 0°C, adding crushed ice, and bubbling chlorine gas through the solution until the desired weight increase is achieved.[2]

-

o-Nitroaniline is suspended in the freshly prepared sodium hypochlorite solution.

-

The mixture is stirred vigorously, and the temperature is maintained below a certain point to control the reaction.

-

The reaction progress is monitored, and upon completion, the precipitated crude product is collected by filtration.

-

The crude benzofurazan oxide is washed with water and air-dried.

-

Purification is achieved by recrystallization from a mixture of 95% ethanol and water to yield yellow crystals of benzofurazan oxide.[2]

Synthesis of 2,1,3-Benzoxadiazole (Benzofurazan)

This procedure describes the deoxygenation of benzofurazan-1-oxide.[3][4]

Materials:

-

Benzofurazan-1-oxide

-

Triphenylphosphine

-

Toluene

-

Dichloromethane (for chromatography)

-

Silica gel

Procedure:

-

Benzofurazan-1-oxide and triphenylphosphine are dissolved in toluene in a round-bottom flask.[4]

-

The mixture is refluxed for approximately 3 hours.

-

After cooling, the reaction mixture is filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude material is purified by column chromatography on silica gel using dichloromethane as the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.[4]

Evolution of Applications

The unique chemical structure of the benzofurazan ring system has led to its exploration in several key areas of scientific research and development.

Fluorescent Probes

A significant application of benzofurazan derivatives is in the development of fluorescent labeling reagents. 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a prime example of a fluorogenic reagent.[5][6] NBD-F itself is not fluorescent but reacts with primary and secondary amines to yield highly fluorescent products.[5][7] This property has made it an invaluable tool for the sensitive detection and quantification of amino acids and other biomolecules in complex biological samples.[8]

The reaction proceeds via a nucleophilic aromatic substitution, where the amine attacks the electron-deficient C-4 position of the benzofurazan ring, displacing the fluoride ion.[8]

Caption: Reaction mechanism of NBD-F with a primary amine.

Anticancer Agents

Derivatives of benzofurazan and its N-oxide have demonstrated significant potential as anticancer agents. Notably, certain 4-nitro-7-substituted benzofurazans have been investigated for their cytotoxic effects.[9] The mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10][11] For instance, 7-nitro-4-(phenylthio)benzofurazan has been shown to be a potent generator of superoxide and hydrogen peroxide.[10][11]

Caption: ROS generation by a nitrobenzofurazan derivative.

Furthermore, some benzofurazan derivatives have been shown to interact with and inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[12][13][14] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[15][16]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofurazan derivatives.

Cardiovascular Applications

Benzofuroxan derivatives have also been explored for their potential in treating cardiovascular diseases. Some of these compounds exhibit vasorelaxant properties, which are attributed to their ability to release nitric oxide (NO). Additionally, certain benzofuroxans have been investigated as aldose reductase inhibitors, a therapeutic target in diabetic complications that can affect the cardiovascular system.

Quantitative Data Summary

The biological activity of benzofurazan derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for selected compounds.

Table 1: Cytotoxicity of Selected Benzofurazan Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-Nitro-4-(phenylthio)benzofurazan | EMT6 (mouse mammary tumor) | 12.1 | [10] |

| SBA-NBDH | B16 (melanoma) | 120.12 | [9] |

| SBA-NBD-PD | B16 (melanoma) | 114.11 | [9] |

| Compound 3f (a 2-substituted benzofuran derivative) | HEPG2 (liver carcinoma) | 12.4 µg/mL | [17] |

Table 2: Enzyme Inhibition by Benzofurazan Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| NBD-labeled serotonin analog I | Serotonin1A receptor | 0.23 ± 0.04 | |

| NBD-labeled serotonin analog II | Serotonin1A receptor | 0.26 ± 0.05 | |

| NBD-labeled serotonin analog III | Serotonin1A receptor | 0.88 ± 0.12 |

Conclusion

From their initial discovery as "isooxadiazole oxides" to their current status as versatile scaffolds in medicinal chemistry and bioanalysis, benzofurazan compounds have a rich and evolving history. The foundational synthetic work of early 20th-century chemists has paved the way for the development of a vast array of derivatives with tailored properties. The fluorogenic nature of compounds like NBD-F has revolutionized the analysis of biomolecules, while the potent biological activities of other derivatives continue to be explored for therapeutic applications in oncology and cardiovascular medicine. As synthetic methodologies become more sophisticated and our understanding of the molecular mechanisms of action deepens, the benzofurazan core is poised to remain a significant and fruitful area of research for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gup.ub.gu.se [gup.ub.gu.se]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of 5-Methoxybenzofurazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 5-methoxybenzofurazan and related benzofurazan derivatives. Given the significant role of electronic properties in determining the reactivity, and potential pharmacological activity of heterocyclic compounds, this document outlines the standard computational protocols and expected electronic characteristics based on studies of analogous molecules.

Introduction to the Electronic Landscape of Benzofurazans

Benzofurazan and its derivatives are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their biological activity is intrinsically linked to their electronic structure, which governs their interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), are pivotal in understanding the electron distribution, molecular orbital energies, and reactivity of these molecules. This guide will detail the computational approaches used to study these properties, providing a framework for the in-silico analysis of this compound.

Computational Methodology: A Standard Protocol

The theoretical investigation of the electronic structure of benzofurazan derivatives typically follows a well-established computational protocol. This protocol involves geometry optimization followed by the calculation of various electronic properties.

Experimental Protocols (Computational):

A common and robust methodology for these calculations is the use of Density Functional Theory (DFT). A representative protocol is as follows:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages are commonly used.

-

Methodology:

-

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: A common basis set for such calculations is 6-31+G(d,p), which provides a good balance between accuracy and computational cost.

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds.

-

-

This computational workflow provides a detailed picture of the electronic characteristics of the molecule.

5-Methoxybenzofurazan: An Exploration of a Heterocyclic Scaffold in Biochemical Research

A comprehensive analysis of the existing scientific literature reveals a notable scarcity of direct research into the specific biochemical applications of 5-Methoxybenzofurazan. While this particular molecule remains largely uncharacterized, the broader families of benzofurans and benzofurazans, to which it belongs, have garnered significant attention from researchers, scientists, and drug development professionals. This technical guide will, therefore, focus on the potential applications of the core benzofuran and benzofurazan structures in biochemistry, drawing parallels and inferring potential avenues of investigation for this compound itself.

The benzofuran moiety is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] These compounds have been extensively studied for their therapeutic potential across various disease areas.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Numerous studies have demonstrated that benzofuran derivatives possess significant pharmacological properties, including:

-

Anticancer Activity: A variety of benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents.[3] These compounds have shown inhibitory effects on different cancer cell lines, including renal, melanoma, breast, and cervical cancer.[3]

-

Antibacterial and Antifungal Properties: The benzofuran scaffold has been incorporated into molecules designed to combat microbial infections. Research has highlighted their efficacy against various bacterial and fungal strains.[3]

-

Antioxidant and Anti-inflammatory Effects: Many natural and synthetic benzofurans exhibit potent antioxidant and anti-inflammatory activities, suggesting their potential in managing conditions associated with oxidative stress and inflammation.[1][2]

-

Antiviral Activity: Certain benzofuran compounds have demonstrated promising antiviral properties, indicating their potential as leads for the development of new antiviral drugs.[1][2]

The diverse biological activities of benzofuran derivatives underscore the potential of this compound as a starting point for the design and synthesis of novel bioactive molecules. The methoxy group at the 5-position could significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its biological activity.

Benzofurazans: Exploring Bioisosteric Relationships

Benzofurazans, also known as benzofuroxans, are heterocyclic compounds that are structurally related to benzofurans. While distinct in their core structure, they can sometimes exhibit similar biological activities due to bioisosteric relationships. The introduction of the N-oxide in the furazan ring can alter the molecule's polarity and hydrogen bonding capabilities, leading to different interactions with biological targets.

Future Directions for this compound Research

Given the rich biochemistry of the broader benzofuran and benzofurazan families, this compound presents a compelling case for further investigation. Future research efforts could focus on several key areas:

-

Synthesis of Derivatives: A systematic synthesis of derivatives of this compound, exploring substitutions at various positions of the benzofuran ring, could lead to the discovery of compounds with enhanced biological activity and selectivity.

-

Biological Screening: Comprehensive biological screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, is warranted.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanism of action studies would be crucial to understand their molecular targets and signaling pathways.

Visualization of a General Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the investigation of a novel chemical entity like this compound in a drug discovery context.

Caption: A generalized workflow for drug discovery and development.

Conclusion

While direct experimental data on the biochemical applications of this compound is currently lacking in the public domain, the extensive research on the broader classes of benzofuran and benzofurazan derivatives provides a strong rationale for its investigation. The versatile benzofuran scaffold has consistently yielded compounds with significant biological activities, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents. Further synthetic and biological studies are essential to unlock the potential of this intriguing heterocyclic compound.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

Methodological & Application

Application Notes and Protocols for Primary Amine Derivatization using Benzofurazan Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of primary amines is a critical aspect of various research and development fields, including pharmaceutical analysis, biomarker discovery, and food safety. Primary amines often lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization addresses this limitation by introducing a tag that enhances detectability.

Benzofurazan-based reagents are a class of highly effective derivatizing agents for primary and secondary amines. These reagents are typically fluorogenic, meaning they are not fluorescent themselves but form highly fluorescent and stable products upon reaction with amines. This property allows for the highly sensitive detection of amine-containing analytes using fluorescence detectors.

Principle of Derivatization

Benzofurazan reagents, such as NBD-F, react with primary and secondary amines to form a fluorescent adduct. The reaction involves the nucleophilic attack of the amine on the electron-deficient aromatic ring of the benzofurazan, leading to the displacement of a leaving group (e.g., a fluoride ion in the case of NBD-F). This reaction results in the formation of a highly fluorescent and stable derivative that can be readily detected and quantified. The derivatives are typically separated using reversed-phase HPLC and detected by a fluorescence detector.[1][2][3]

The general reaction is as follows:

Benzofurazan Reagent + Primary Amine → Fluorescent Amine Derivative

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the analysis of primary amines after derivatization with benzofurazan reagents, primarily NBD-F. These values demonstrate the high sensitivity achievable with this method.

| Analyte Class | Derivatizing Reagent | Detection Limit (LOD) | Linearity Range | Reference |

| Amino Acids | NBD-F | 2.8 - 20 fmol | 20 fmol - 20 pmol | [4] |

| Amino Acids | DBD-F | sub-picomole range | Not Specified | [5] |

| Biogenic Amines | Benzoyl Chloride | 0.1 - 20 nM | 3-4 orders of magnitude | [6] |

Experimental Protocols

Materials

-

Derivatizing Reagent: 4-fluoro-7-nitrobenzofurazan (NBD-F) solution (e.g., 100 mM in acetonitrile). Note: If using a different benzofurazan reagent, the concentration may need to be optimized.

-

Quenching Solution: 50 mM Hydrochloric acid (HCl).[7]

-

Sample: Solution containing the primary amine analyte(s) of interest.

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Standard solutions of the primary amine(s) for calibration.

Equipment

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

-

Thermostatic water bath or heating block

-

Vortex mixer

-

Micropipettes

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

Derivatization Protocol (Pre-column)

This protocol is based on established methods for NBD-F and serves as a strong template for other benzofurazan reagents.[4][7]

-

Sample Preparation:

-

Dissolve or dilute the sample containing the primary amine in the borate buffer.

-

-

Reaction Mixture:

-

In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F solution in acetonitrile.

-

-

Incubation:

-

Heat the reaction vial at 60°C for 1 minute. Alternatively, for some amino acids, the reaction can proceed at room temperature for 40 minutes. Optimization of temperature and time is recommended for specific analytes.

-

-

Cooling:

-

Immediately cool the reaction vial on an ice bath to stop the reaction.

-

-

Quenching:

-

Add 400 µL of 50 mM HCl to the reaction mixture to acidify and stabilize the derivatives.

-

-

Analysis:

-

The resulting solution is ready for injection into the HPLC system.

-

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is typically used. The exact gradient program should be optimized for the specific analytes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 - 20 µL

-

Fluorescence Detection:

Mandatory Visualizations

Caption: Experimental workflow for primary amine derivatization.

Caption: General reaction scheme for derivatization.

Discussion and Considerations

-

pH Control: The pH of the reaction is critical. A basic pH (typically 8.0-9.5) is required to ensure that the primary amine is in its nucleophilic, unprotonated form.[8]

-

Reagent Concentration: An excess of the derivatizing reagent is used to ensure complete reaction with the analyte.

-

Reaction Time and Temperature: These parameters should be optimized to achieve complete derivatization without degradation of the analyte or the derivative.

-

Stability of Derivatives: Benzofurazan derivatives are generally stable, allowing for analysis after the reaction is complete.[3]

-

Specificity: Benzofurazan reagents react with both primary and secondary amines. Therefore, chromatographic separation is necessary to distinguish between different amine-containing compounds in a complex sample.

-

Matrix Effects: When analyzing complex samples such as plasma or food extracts, sample preparation steps like protein precipitation or solid-phase extraction may be necessary to remove interfering substances.

Conclusion

Derivatization of primary amines with benzofurazan reagents is a powerful technique for enabling their sensitive and quantitative analysis by HPLC with fluorescence detection. The provided protocol, based on the well-established use of NBD-F, offers a reliable starting point for developing methods for a wide range of primary amine-containing analytes. Proper optimization of reaction conditions and chromatographic separation is key to achieving accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 8. A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microwell assays with high throughput for analysis of drug substance and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Methoxybenzofurazan as a Fluorescent Label for Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is an indispensable tool in biochemical and biomedical research, enabling the sensitive detection and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and binding assays. 5-Methoxybenzofurazan is a fluorophore that can be used to covalently label peptides, offering a means to track and study their interactions and localization. This document provides detailed application notes and experimental protocols for the use of this compound, specifically in the form of this compound-4-sulfonyl chloride, as a fluorescent labeling agent for peptides.

The benzofurazan scaffold is known for its sensitivity to the local environment, making its derivatives useful as probes for studying molecular interactions. The sulfonamide bond formed between the sulfonyl chloride and the amine groups of the peptide is known to be stable against protease-catalyzed degradation, ensuring the integrity of the labeled peptide during experiments.

Principle of the Method

The fluorescent labeling of peptides with this compound-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with primary amine groups present in the peptide. These primary amines are typically the N-terminal α-amino group or the ε-amino group of lysine residues. The reaction results in the formation of a stable sulfonamide bond, covalently attaching the this compound fluorophore to the peptide. The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following tables summarize the fluorescence properties of closely related benzofurazan derivatives to provide an expected range of performance.

Table 1: Fluorescence Properties of Benzofurazan Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Notes |

| 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) thiol adducts | ~388 | ~515 | Fluoresces upon reaction with thiols. |

| 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) proline adduct | ~466 | ~596 | Exhibits a significant Stokes shift. |

| Benzofurazan sulfide thiol adducts | ~430 | ~520 | Becomes fluorescent after reaction with thiols.[1][2] |

Table 2: General Characteristics of Sulfonyl Chloride Labeling Reactions

| Parameter | Description |

| Reactive Group | Sulfonyl chloride (-SO₂Cl) |

| Target Functional Group | Primary amines (e.g., N-terminus, Lysine side chain) |

| Resulting Linkage | Sulfonamide (-SO₂-NH-) |

| Reaction pH | Typically basic (pH 8-9) |

| Common Solvents | Aprotic organic solvents (e.g., DMF, DMSO) |

| Linkage Stability | High stability, resistant to enzymatic cleavage.[1] |

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound-4-sulfonyl chloride in Organic Solvent

This protocol provides a general procedure for the labeling of a peptide with this compound-4-sulfonyl chloride in an organic solvent. Optimization of the molar excess of the dye and reaction time may be necessary for specific peptides.

Materials:

-

Peptide containing a primary amine group

-

This compound-4-sulfonyl chloride

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or reversed-phase HPLC for purification

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.

-

Dye Preparation: Immediately before use, prepare a stock solution of this compound-4-sulfonyl chloride in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

-